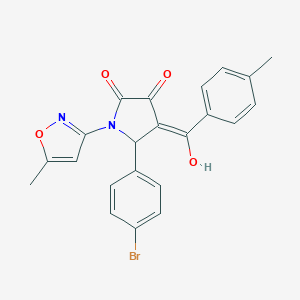![molecular formula C25H28N2O5S B265504 5-[4-(allyloxy)phenyl]-3-hydroxy-1-[3-(4-morpholinyl)propyl]-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265504.png)
5-[4-(allyloxy)phenyl]-3-hydroxy-1-[3-(4-morpholinyl)propyl]-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[4-(allyloxy)phenyl]-3-hydroxy-1-[3-(4-morpholinyl)propyl]-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one is a compound that has gained significant attention in the field of scientific research due to its potential for various applications. This compound is also known as THPP and has been studied for its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages, limitations, and future directions.
Wirkmechanismus
The mechanism of action of THPP is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors. THPP has been found to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression. THPP has also been found to modulate the activity of certain neurotransmitter receptors, including the N-methyl-D-aspartate (NMDA) receptor.
Biochemical and Physiological Effects:
THPP has been found to exhibit various biochemical and physiological effects, including the inhibition of cancer cell proliferation, the modulation of neurotransmitter receptor activity, and the induction of histone acetylation. THPP has also been found to exhibit antioxidant and anti-inflammatory properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using THPP in lab experiments is its potent activity against certain cancer cell lines, which makes it a promising candidate for anticancer drug development. However, one of the limitations of using THPP in lab experiments is its relatively low solubility in aqueous solutions, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the study of THPP, including the development of more potent analogs, the investigation of its potential as a neuroprotective agent, and the exploration of its mechanism of action. Additionally, the use of THPP in combination with other anticancer agents may enhance its efficacy and reduce potential side effects.
Synthesemethoden
The synthesis of 5-[4-(allyloxy)phenyl]-3-hydroxy-1-[3-(4-morpholinyl)propyl]-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one involves the reaction of 2-thiophenecarbonyl chloride, allyl phenol, and 4-morpholinepropanol in the presence of a base such as triethylamine. The reaction is carried out in a solvent such as dichloromethane, and the product is purified using column chromatography.
Wissenschaftliche Forschungsanwendungen
THPP has been studied for its potential applications in various scientific research fields, including medicinal chemistry, drug discovery, and neuroscience. The compound has been found to exhibit potent activity against certain cancer cell lines and has been studied for its potential as an anticancer agent. THPP has also been studied for its potential as a neuroprotective agent and has been found to exhibit neuroprotective effects in animal models of neurological disorders.
Eigenschaften
Molekularformel |
C25H28N2O5S |
|---|---|
Molekulargewicht |
468.6 g/mol |
IUPAC-Name |
1-(3-morpholin-4-ium-4-ylpropyl)-5-oxo-2-(4-prop-2-enoxyphenyl)-3-(thiophene-2-carbonyl)-2H-pyrrol-4-olate |
InChI |
InChI=1S/C25H28N2O5S/c1-2-14-32-19-8-6-18(7-9-19)22-21(23(28)20-5-3-17-33-20)24(29)25(30)27(22)11-4-10-26-12-15-31-16-13-26/h2-3,5-9,17,22,29H,1,4,10-16H2 |
InChI-Schlüssel |
PGVXWXCHPGZBKI-UHFFFAOYSA-N |
SMILES |
C=CCOC1=CC=C(C=C1)C2C(=C(C(=O)N2CCCN3CCOCC3)O)C(=O)C4=CC=CS4 |
Kanonische SMILES |
C=CCOC1=CC=C(C=C1)C2C(=C(C(=O)N2CCC[NH+]3CCOCC3)[O-])C(=O)C4=CC=CS4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[4-(allyloxy)benzoyl]-5-(3-chlorophenyl)-3-hydroxy-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265424.png)
![1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(3-methoxy-4-propoxyphenyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265427.png)
![(E)-{4,5-dioxo-2-[4-(propan-2-yloxy)phenyl]-1-(pyridinium-3-ylmethyl)pyrrolidin-3-ylidene}(4-methylphenyl)methanolate](/img/structure/B265430.png)
![(E)-{1-[3-(dimethylammonio)propyl]-4,5-dioxo-2-[4-(propan-2-yloxy)phenyl]pyrrolidin-3-ylidene}(4-methylphenyl)methanolate](/img/structure/B265431.png)
methanolate](/img/structure/B265432.png)
![N-[2-(3-chloro-4-methoxybenzoyl)-1-benzofuran-3-yl]-2-methoxybenzamide](/img/structure/B265436.png)
![(E)-(4-chlorophenyl){4,5-dioxo-2-[3-(prop-2-en-1-yloxy)phenyl]-1-(pyridinium-3-ylmethyl)pyrrolidin-3-ylidene}methanolate](/img/structure/B265441.png)
![5-[3-(allyloxy)phenyl]-4-(4-chlorobenzoyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265442.png)
![(E)-{1-[2-(dimethylammonio)ethyl]-4,5-dioxo-2-[3-(prop-2-en-1-yloxy)phenyl]pyrrolidin-3-ylidene}(4-methoxyphenyl)methanolate](/img/structure/B265445.png)
![(E)-[1-[2-(dimethylazaniumyl)ethyl]-4,5-dioxo-2-(3-prop-2-enoxyphenyl)pyrrolidin-3-ylidene]-phenylmethanolate](/img/structure/B265448.png)


![4-[4-(allyloxy)benzoyl]-5-(3-bromophenyl)-3-hydroxy-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265466.png)
![4-[4-(allyloxy)benzoyl]-3-hydroxy-5-(4-isopropylphenyl)-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265467.png)